molecular formula C12H11ClN2O B8650965 3-Chloro-6-(2-methoxybenzyl)-pyridazine

3-Chloro-6-(2-methoxybenzyl)-pyridazine

Cat. No.: B8650965
M. Wt: 234.68 g/mol
InChI Key: GXAOMUSGUVAZDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-6-(2-methoxybenzyl)-pyridazine is a pyridazine derivative featuring a chlorine atom at position 3 and a 2-methoxybenzyl group at position 4. Below, we compare its structural and functional attributes with analogous compounds.

Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

3-chloro-6-[(2-methoxyphenyl)methyl]pyridazine

InChI

InChI=1S/C12H11ClN2O/c1-16-11-5-3-2-4-9(11)8-10-6-7-12(13)15-14-10/h2-7H,8H2,1H3

InChI Key

GXAOMUSGUVAZDM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC2=NN=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects :
    • Lipophilicity : The 2-methoxybenzyl group in the target compound may offer balanced lipophilicity compared to the highly lipophilic 2,4-dichlorobenzyl and trifluoromethyl groups.
    • Synthetic Accessibility : The 4-methylphenyl analog (20% yield) is less efficiently synthesized than hydrazine derivatives (e.g., 90% yield for 3-chloro-6-{2-[(5-nitrofuran-2-yl)methylene]hydrazinyl}pyridazine), suggesting that benzyl groups may pose steric challenges.

Pharmacological Activity

Key Observations :

  • Activity Trends :
    • Anti-inflammatory/Analgesic : The 4-methylphenyl analog’s efficacy suggests that alkyl/aryl groups at position 6 enhance these activities, likely through COX inhibition.
    • Enzyme Inhibition : Piperazine-linked derivatives (e.g., AChE inhibitors) demonstrate the importance of nitrogen-rich substituents for targeting enzymatic active sites.

Key Observations :

  • Chlorinated and piperazine-containing analogs often require stringent safety protocols due to acute toxicity risks.

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